molecular formula C25H34F2O5 B15217605 (Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate CAS No. 2587078-47-3

(Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate

Cat. No.: B15217605
CAS No.: 2587078-47-3
M. Wt: 452.5 g/mol
InChI Key: WSNODXPBBALQOF-XHDZIRLISA-N
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Description

(Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate is a complex organic compound characterized by its unique structural features, including multiple chiral centers and a combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may include:

    Formation of the cyclopentyl ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopentyl ring with the desired stereochemistry.

    Introduction of the difluoro-phenoxybutenyl group: This step involves the coupling of the difluoro-phenoxybutenyl moiety to the cyclopentyl ring using reagents such as organometallic compounds or transition metal catalysts.

    Esterification: The final step involves the esterification of the intermediate compound with isopropyl alcohol to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with similar functional groups but different structural features.

    Organochlorine compounds: Compounds containing chlorine atoms, which may have similar reactivity but different biological activities.

Uniqueness

(Z)-Isopropyl 7-((1S,2S,3S,5R)-2-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

2587078-47-3

Molecular Formula

C25H34F2O5

Molecular Weight

452.5 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1S,2S,3S,5R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m0/s1

InChI Key

WSNODXPBBALQOF-XHDZIRLISA-N

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Origin of Product

United States

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